molecular formula C17H21N3O2 B11759734 (R)-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine

(R)-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine

Cat. No.: B11759734
M. Wt: 299.37 g/mol
InChI Key: UEZYVFWKVAESRP-OAHLLOKOSA-N
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Description

®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a cyclopenta[c]pyridine core, which is a fused ring system containing both a pyridine and a cyclopentane ring. The presence of the ®-N1-(2,4-dimethoxybenzyl) group adds further complexity and potential biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of a 2,4-dimethoxybenzylamine with a cyclopentane derivative under acidic conditions can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of ®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, enabling the synthesis of derivatives with different biological activities.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of ®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific biological context and the nature of the interactions between the compound and its targets .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine include other cyclopenta[c]pyridine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

The uniqueness of ®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine lies in its specific combination of functional groups and stereochemistry. The presence of the ®-N1-(2,4-dimethoxybenzyl) group and the cyclopenta[c]pyridine core imparts distinct chemical and biological properties to the compound, making it a valuable molecule for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

(5R)-1-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine

InChI

InChI=1S/C17H21N3O2/c1-21-12-4-3-11(16(9-12)22-2)10-20-17-14-5-6-15(18)13(14)7-8-19-17/h3-4,7-9,15H,5-6,10,18H2,1-2H3,(H,19,20)/t15-/m1/s1

InChI Key

UEZYVFWKVAESRP-OAHLLOKOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)CNC2=NC=CC3=C2CC[C@H]3N)OC

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NC=CC3=C2CCC3N)OC

Origin of Product

United States

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